6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride
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Overview
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride: is a chemical compound with the molecular formula C8H13N3O·2HCl. It is a derivative of imidazo[1,2-a][1,4]diazepine, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, followed by reduction and methanolysis. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and purity, often involving continuous flow chemistry to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the methanol group to a carboxylic acid.
Reduction: : Reducing the imidazo ring system.
Substitution: : Replacing hydrogen atoms on the imidazo ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromic acid (H2CrO4), often under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Imidazo[1,2-a][1,4]diazepin-6-carboxylic acid.
Reduction: : Reduced imidazo derivatives.
Substitution: : Substituted imidazo derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride: is unique due to its specific structural features and biological activities. Similar compounds include:
Imidazo[1,2-a][1,4]diazepine derivatives: : These compounds share the imidazo ring system but differ in their substituents and functional groups.
Other tetrahydroimidazo derivatives: : These compounds have similar ring structures but may have different positions of saturation or additional functional groups.
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Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c12-6-7-3-9-4-8-10-1-2-11(8)5-7;;/h1-2,7,9,12H,3-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHYDQBNZJJDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C=CN=C2CN1)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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